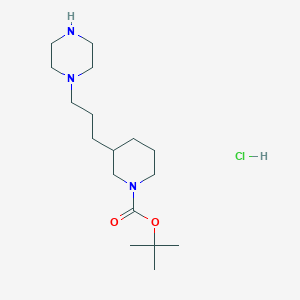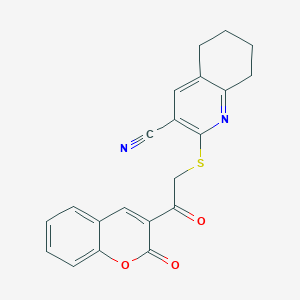
R 428 dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R 428 dihydrochloride is a potent and selective inhibitor of AXL kinase, which is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion. The dysregulation of AXL kinase has been associated with the development and progression of several human cancers, including breast, lung, ovarian, and pancreatic cancers. Therefore, the inhibition of AXL kinase has emerged as a promising therapeutic strategy for the treatment of cancer.
Mécanisme D'action
AXL kinase is activated by its ligand GAS6, which leads to the phosphorylation of downstream signaling molecules, such as AKT and ERK, and promotes cancer cell survival, proliferation, migration, and invasion. R 428 dihydrochloride binds to the ATP-binding pocket of AXL kinase and inhibits its kinase activity, thereby blocking the downstream signaling pathways and inducing cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, R 428 dihydrochloride has been shown to have anti-inflammatory and anti-fibrotic effects in preclinical models of lung and liver diseases. R 428 dihydrochloride has also been shown to inhibit the activation of platelets and reduce thrombus formation in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using R 428 dihydrochloride in lab experiments is its high selectivity and potency for AXL kinase inhibition. R 428 dihydrochloride has been shown to have minimal off-target effects and toxicity in preclinical studies. However, one of the limitations of using R 428 dihydrochloride is its poor solubility in aqueous solutions, which may require the use of organic solvents or co-solvents in experiments.
Orientations Futures
There are several future directions for the development and application of R 428 dihydrochloride. One direction is to optimize the synthesis method and improve the solubility and pharmacokinetic properties of R 428 dihydrochloride for clinical use. Another direction is to investigate the potential of R 428 dihydrochloride in combination with other targeted therapies or immunotherapies for the treatment of cancer. Moreover, the role of AXL kinase in other diseases, such as fibrosis, thrombosis, and autoimmune disorders, warrants further investigation.
Méthodes De Synthèse
R 428 dihydrochloride can be synthesized by the reaction of 2-chloro-4-nitrophenylamine with 4-(4-aminophenylamino)-6,7-dimethoxyquinazoline in the presence of a palladium catalyst. The product is then purified by column chromatography and recrystallization to obtain R 428 dihydrochloride as a white crystalline powder.
Applications De Recherche Scientifique
R 428 dihydrochloride has been extensively studied for its anticancer activity in preclinical models. In vitro studies have shown that R 428 dihydrochloride inhibits the proliferation, migration, and invasion of cancer cells by blocking the activation of AXL kinase. In vivo studies have demonstrated that R 428 dihydrochloride suppresses tumor growth and metastasis in mouse models of breast, lung, ovarian, and pancreatic cancers. Moreover, R 428 dihydrochloride has been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.
Propriétés
IUPAC Name |
1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N8.2ClH/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27;;/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36);2*1H/t25-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUMGBTVVFIGFU-WLOLSGMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Cl2N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
R 428 dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2929806.png)


![methyl 2-chloro-5-{[2-(1H-pyrazol-4-yl)piperidin-1-yl]methyl}pyridine-3-carboxylate](/img/structure/B2929810.png)
![2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2929812.png)

![3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2929817.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2929818.png)
![4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2929819.png)



